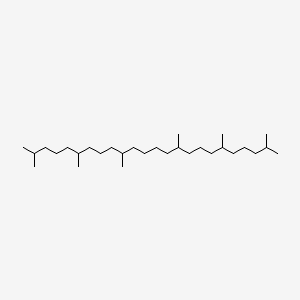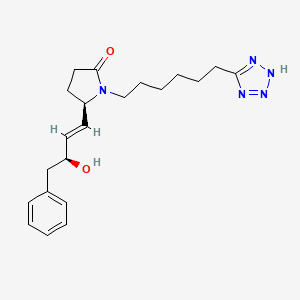
UM-424
Descripción general
Descripción
UM-424 is a chemical compound with the molecular formula C20H27ClNO2 . It is known for its complex structure, which includes a biphenyl group and a propanolamine moiety. This compound has various applications in scientific research, particularly in the fields of chemistry, biology, and medicine.
Métodos De Preparación
The synthesis of UM-424 typically involves multiple steps. One common synthetic route includes the reaction of 2-phenylphenol with epichlorohydrin to form an epoxide intermediate. This intermediate is then reacted with dimethylisopropylamine under controlled conditions to yield the final product. Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to enhance yield and purity .
Análisis De Reacciones Químicas
UM-424 undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur, where the chloride ion is replaced by other nucleophiles like hydroxide, cyanide, or alkoxide ions.
Aplicaciones Científicas De Investigación
UM-424 has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and its interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in the development of new drugs or as a pharmacological tool to study receptor interactions.
Mecanismo De Acción
The mechanism of action of UM-424 involves its interaction with specific molecular targets, such as receptors or enzymes. The biphenyl group and the propanolamine moiety play crucial roles in binding to these targets, leading to modulation of their activity. The exact pathways and molecular targets involved can vary depending on the specific application and the biological system being studied .
Comparación Con Compuestos Similares
UM-424 can be compared with other similar compounds, such as:
Propanolamines: These compounds share the propanolamine moiety and have similar chemical properties and reactivity.
Biphenyl derivatives: Compounds containing the biphenyl group exhibit similar structural features and may have comparable biological activities.
Ammonium compounds: These compounds have a quaternary ammonium structure and can undergo similar substitution reactions.
The uniqueness of this compound lies in its combination of the biphenyl group and the propanolamine moiety, which imparts distinct chemical and biological properties.
Propiedades
Número CAS |
58520-98-2 |
|---|---|
Fórmula molecular |
C20H28ClNO2 |
Peso molecular |
349.9 g/mol |
Nombre IUPAC |
[2-hydroxy-3-(2-phenylphenoxy)propyl]-dimethyl-propan-2-ylazanium;chloride |
InChI |
InChI=1S/C20H28NO2.ClH/c1-16(2)21(3,4)14-18(22)15-23-20-13-9-8-12-19(20)17-10-6-5-7-11-17;/h5-13,16,18,22H,14-15H2,1-4H3;1H/q+1;/p-1 |
Clave InChI |
JIFGWFKXUFWHTI-UHFFFAOYSA-M |
SMILES |
CC(C)[N+](C)(C)CC(COC1=CC=CC=C1C2=CC=CC=C2)O.[Cl-] |
SMILES canónico |
CC(C)[N+](C)(C)CC(COC1=CC=CC=C1C2=CC=CC=C2)O.[Cl-] |
Apariencia |
Solid powder |
Key on ui other cas no. |
58520-98-2 |
Pureza |
>98% (or refer to the Certificate of Analysis) |
Vida útil |
>3 years if stored properly |
Solubilidad |
Soluble in DMSO |
Almacenamiento |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Sinónimos |
1-dimethylisopropylamino-3-(2-phenylphenoxy)propan-2-ol chloride UM 424 UM-424 |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.











![ethyl (5E)-5-[[2,5-dimethyl-1-[2-(trifluoromethyl)phenyl]pyrrol-3-yl]methylidene]-2-methyl-4-oxo-1H-pyrrole-3-carboxylate](/img/structure/B1681998.png)


